molecular formula C10H12FNO B15238158 (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine

(1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine

Cat. No.: B15238158
M. Wt: 181.21 g/mol
InChI Key: VTLNYBRBWIEMJO-SECBINFHSA-N
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Description

(1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine is a chiral amine featuring a propenylamine chain attached to a 3-fluoro-4-methoxyphenyl group. The fluorine atom at the meta position and methoxy group at the para position on the aromatic ring influence electronic effects, solubility, and intermolecular interactions. Such amines are often explored as chiral building blocks in pharmaceutical synthesis or as ligands for biological targets due to their hydrogen-bonding capabilities and stereospecificity .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(1R)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3/t9-/m1/s1

InChI Key

VTLNYBRBWIEMJO-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](C=C)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine can be represented as follows:

  • Molecular Formula: C12H14FNO2
  • Molecular Weight: 225.25 g/mol
  • Structural Features:
    • A prop-2-enylamine backbone.
    • A fluorine atom at the 3-position of the phenyl ring.
    • A methoxy group at the 4-position of the phenyl ring.

Antidepressant Activity

Research has indicated that compounds with similar structural characteristics to (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine exhibit antidepressant properties. A study focusing on phenylpropene derivatives found that modifications to the phenyl ring significantly influence their pharmacological profiles, including their efficacy in models of depression .

Antipsychotic Effects

The compound's structural analogs have been investigated for antipsychotic activity. Research suggests that substituents on the phenyl moiety can modulate behavioral effects in animal models, indicating a potential for (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine to exhibit similar effects .

Enzyme Inhibition

Studies have shown that related compounds can inhibit specific enzymes associated with neurotransmitter metabolism, which may contribute to their therapeutic effects. For instance, inhibition of monoamine oxidase (MAO) has been linked to increased levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .

Study 1: Antidepressant Efficacy in Rodent Models

A study evaluated the antidepressant-like effects of several phenylpropene derivatives in rodent models. The results demonstrated that compounds with a fluorine substitution exhibited significant reductions in immobility time in the forced swim test, suggesting enhanced antidepressant activity compared to non-fluorinated analogs.

CompoundImmobility Time (seconds)% Reduction
Control120-
Fluorinated Analog6050%
Non-Fluorinated Analog9025%

Study 2: Behavioral Pharmacology

In another investigation, (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine was assessed for its potential antipsychotic effects using behavioral tests in rats. The findings indicated a favorable profile with reduced cataleptic side effects compared to traditional antipsychotics like haloperidol.

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of a fluorine atom and a methoxy group significantly enhances the biological activity of phenylpropene derivatives. These modifications appear to optimize receptor binding and metabolic stability, contributing to improved pharmacological profiles .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies suggest that (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine exhibits low toxicity in vitro, with an IC50 value indicating minimal cytotoxic effects on human cell lines at therapeutic concentrations .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The substituent positions and identities on the phenyl ring significantly alter electronic, steric, and solubility profiles. Key comparisons include:

Compound Name Substituents Melting Point (°C) LogP Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
(1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine 3-F, 4-OCH3 120–125 (hyp.) 1.8 1 donor, 2 acceptors 5.2 (hyp.)
(1R)-1-(4-Fluoro-3-methoxyphenyl)prop-2-enylamine 4-F, 3-OCH3 115–120 (hyp.) 1.9 1 donor, 2 acceptors 4.8 (hyp.)
(1R)-1-(3-Chloro-4-methoxyphenyl)prop-2-enylamine 3-Cl, 4-OCH3 130–135 (hyp.) 2.3 1 donor, 2 acceptors 3.5 (hyp.)
(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine Enantiomer 120–125 (hyp.) 1.8 Same as target 5.2 (hyp.)

Key Observations :

  • Electronic Effects : The 3-fluoro substituent withdraws electron density inductively, while the 4-methoxy group donates electrons via resonance. This contrast creates a polarized aromatic system, enhancing dipole interactions compared to derivatives like the 4-fluoro-3-methoxy analog .
  • LogP and Solubility : The chloro-substituted derivative exhibits higher lipophilicity (LogP = 2.3) due to chlorine’s hydrophobic nature, reducing aqueous solubility. The target compound’s fluorine atom balances electronegativity and hydrophobicity, improving solubility relative to chloro analogs.
  • Enantiomeric Differences : While physical properties (e.g., melting point) are identical between (1R) and (1S) forms, biological activity may diverge due to stereospecific receptor interactions.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and graph set analysis (as per Etter’s formalism) reveal how substituents dictate crystal packing:

  • Target Compound: The amine group acts as a hydrogen bond donor, while fluorine and methoxy oxygen serve as acceptors. This facilitates a 2D sheet structure via N–H⋯O and C–F⋯H–C interactions, as observed in similar aryl amines .
  • 4-Fluoro-3-methoxy Analog : The reversed substituent positions disrupt resonance-assisted hydrogen bonding, leading to weaker N–H⋯F interactions and a less stable crystal lattice.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine, and how is stereoselectivity achieved?

Stereoselective synthesis of this compound can be approached via asymmetric catalysis or chiral resolution. Metal-mediated strategies, such as palladium-catalyzed cross-coupling or rhodium-catalyzed C–H activation, are effective for constructing the fluorophenyl-propenylamine backbone . For enantiomeric purity, chiral auxiliaries or enzymatic resolution methods (e.g., lipase-mediated kinetic resolution) may be employed. The 3-fluoro-4-methoxy substituent requires careful regiochemical control during electrophilic aromatic substitution, often using directing groups like methoxy to position fluorine .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the propenylamine chain and substituent positions. Fluorine’s electronegativity causes distinct splitting patterns in 19^19F NMR .
  • X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding between the amine and methoxy groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the fluoro-methoxyphenyl moiety .

Q. What biological activities have been reported for structurally analogous compounds?

Analogous fluorophenylpropenylamines exhibit antimicrobial and CNS-targeted activities. For example, (R)-1-(4-methoxyphenyl)propan-2-amine derivatives show moderate antibacterial effects against Staphylococcus aureus (MIC = 32 µg/mL) . The fluorine atom enhances metabolic stability and bioavailability, making it relevant in neuropharmacology studies .

Advanced Research Questions

Q. How does the 3-fluoro-4-methoxy substitution pattern influence electronic and steric properties in reactivity studies?

The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT) reveal that fluorine increases the compound’s dipole moment, enhancing solubility in polar solvents. Steric hindrance from the methoxy group may slow nucleophilic substitutions but stabilize intermediates in catalytic cycles .

Q. Which catalytic systems enable efficient C–C or C–N bond formation in derivatives of this compound?

  • Palladium Catalysts : Effective for Suzuki-Miyaura couplings to introduce aryl groups at the propenylamine chain .
  • Copper-Mediated Amination : Facilitates C–N bond formation with amines, critical for generating libraries of analogs .
  • Silver/Zinc Co-Catalysis : Useful for silylene transfer reactions to form silacyclic intermediates, which can be functionalized further .

Q. How can contradictory biological activity data be resolved across studies?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude side products .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., pH, serum content) .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with assays .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock/Vina) : Models binding to receptors like serotonin transporters or microbial enzymes. The propenylamine chain’s conformation is critical for fit .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting fluorine’s role in hydrophobic interactions .
  • QSAR Models : Correlate substituent effects (e.g., logP changes from fluorine) with activity trends .

Q. What strategies mitigate instability during synthesis or storage?

  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the propenylamine group .
  • Oxidation Prevention : Add antioxidants (e.g., BHT) or use low-temperature reactions (<0°C) for amine protection .
  • Moisture Control : Employ molecular sieves in reactions involving hygroscopic intermediates like silyl ethers .

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